molecular formula C15H10BrN3O2 B5276616 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B5276616
M. Wt: 344.16 g/mol
InChI Key: KXAWWZBGBWSAJW-UHFFFAOYSA-N
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Description

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic small molecule based on the 1,2,5-oxadiazole heterocyclic scaffold. This class of compounds is the subject of significant research in medicinal chemistry, particularly in the field of oncology. Structural analogs of this compound, which feature similar benzamide and aryl substitutions on the 1,2,5-oxadiazole core, have demonstrated potent antiproliferative activity against a diverse panel of human cancer cell lines, including HCT-116 (colon carcinoma), HeLa (cervical adenocarcinoma), and breast cancer cells . The primary research value of these molecules lies in their potential mechanism of action. Preliminary studies on close analogs indicate that these compounds may exert their anticancer effects by inhibiting the activity of fundamental cellular enzymes like human topoisomerase IIα, a well-established target for chemotherapeutic agents . The presence of the bromo substituent on the benzamide ring is a critical structural feature for researchers investigating structure-activity relationships, as it can influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets . This product is provided for research purposes and is not for diagnostic or therapeutic use. Research Applications: • Chemical biology and mechanism of action studies • Anticancer drug discovery and development • Structure-activity relationship (SAR) investigation of heterocyclic compounds Handling and Storage: This compound should be stored in a cool, dry place, protected from light. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)15(20)17-14-13(18-21-19-14)10-4-2-1-3-5-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAWWZBGBWSAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo N 4 Phenyl 1,2,5 Oxadiazol 3 Yl Benzamide and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, two primary strategic disconnections are most logical.

Primary Disconnection: Amide Bond

The most evident disconnection is at the amide bond (C-N bond). This is a robust and reliable transformation in synthetic chemistry. This disconnection breaks the molecule into two key precursors:

Precursor A: 4-phenyl-1,2,5-oxadiazol-3-amine (B78485)

Precursor B: 4-bromobenzoic acid or its activated derivative, such as 4-bromobenzoyl chloride.

This approach is highly convergent, allowing for the independent synthesis and optimization of the two main fragments before their final coupling.

Secondary Disconnection: 1,2,5-Oxadiazole Ring

The second level of disconnection focuses on the synthesis of the heterocyclic core, Precursor A. The 1,2,5-oxadiazole ring, also known as a furazan, is typically synthesized from precursors containing the requisite nitrogen and oxygen atoms in a suitable arrangement. A common method involves the cyclization of α-dioximes or related intermediates. Therefore, 4-phenyl-1,2,5-oxadiazol-3-amine can be retrosynthetically derived from a precursor such as (Z)-N'-hydroxy-2-oxo-2-phenylethanimidamide, which in turn can be synthesized from simpler starting materials like benzoyl cyanide and hydroxylamine (B1172632).

This two-tiered analysis provides a clear and logical roadmap for the forward synthesis of the target compound.

Optimized Synthetic Pathways for the Target Compound

Based on the retrosynthetic analysis, an optimized pathway involves the sequential synthesis of the precursors followed by their coupling.

Synthesis of 4-phenyl-1,2,5-oxadiazol-3-amine (Precursor A)

Formation of Amidoxime: Benzoyl cyanide is reacted with hydroxylamine to form the corresponding amidoxime.

Cyclization: The resulting intermediate undergoes a cyclization reaction, often through dehydration, to form the 1,2,5-oxadiazole ring system. The synthesis of related 3-amino-1,2,5-oxadiazoles often starts from 1,2,5-oxadiazole-3,4-diamine, highlighting that the core ring can be pre-formed and then functionalized. mdpi.com

Synthesis of 4-bromobenzoyl chloride (Precursor B)

This precursor is commercially available. However, it can be readily synthesized in the laboratory from 4-bromobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This functional group transformation converts the less reactive carboxylic acid into a highly reactive acyl chloride, primed for amide bond formation. nih.gov

The formation of the 1,2,5-oxadiazole (furazan) ring is a key step in the synthesis of Precursor A. While various methods exist for synthesizing oxadiazole isomers, the 1,2,5-oxadiazole is distinct. A prevalent method involves the cyclizative dehydration of α-dioximes. For the specific precursor, 4-phenyl-1,2,5-oxadiazol-3-amine, the synthesis typically proceeds through intermediates that establish the C-C bond between the phenyl group and the eventual ring, and the adjacent C-N bond of the amine. This often involves multi-step sequences starting from phenyl-substituted building blocks that are elaborated to include the necessary nitrogen and oxygen functionalities for cyclization.

Amide Coupling: The final step in the primary synthetic strategy is the formation of the benzamide (B126) linkage. This is most efficiently achieved by reacting 4-phenyl-1,2,5-oxadiazol-3-amine with 4-bromobenzoyl chloride. nih.gov The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the hydrochloric acid byproduct. evitachem.comnih.gov

Alternatively, if starting with 4-bromobenzoic acid, a coupling reagent is required to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. hepatochem.com

Bromination Strategy: The most direct and high-yielding strategy is to use a pre-brominated building block, namely 4-bromobenzoyl chloride or 4-bromobenzoic acid. nih.govsigmaaldrich.com An alternative, late-stage bromination approach would involve first synthesizing N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide and then introducing the bromine atom. However, this poses regioselectivity challenges. Electrophilic bromination of N-phenylbenzamide typically directs the incoming electrophile to the para-position of the aniline (B41778) ring due to the activating effect of the nitrogen lone pair. doubtnut.com In the target molecule, since the "aniline" nitrogen is part of the heterocyclic system, the electronic effects are more complex, and directing bromination specifically to the 4-position of the benzoyl ring would be difficult and likely result in a mixture of products. Therefore, the former strategy is overwhelmingly preferred for its control and efficiency.

Alternative Synthetic Approaches and Comparative Analysis

While the convergent approach outlined above is the most common, alternative strategies could be envisioned, such as building the oxadiazole ring onto a pre-formed benzamide scaffold. This would involve a more linear synthesis and would likely be less efficient due to the need to carry the larger molecular fragment through multiple synthetic steps.

A comparative analysis of the key amide formation step highlights the trade-offs between different methods.

Table 1: Comparison of Amide Coupling Methods
MethodActivating AgentTypical ConditionsAdvantagesDisadvantages
Acyl Chloride MethodThionyl chloride or Oxalyl chlorideInert solvent (DCM, THF), Base (Pyridine, Et3N)High reactivity, Fast reaction, High yield. nih.govRequires synthesis of acyl chloride, moisture sensitive.
Carbodiimide CouplingDCC, DIC, EDCInert solvent (DCM, DMF), optional additive (HOBt, DMAP)Milder conditions, one-pot procedure from carboxylic acid. hepatochem.comForms urea (B33335) byproduct (can be difficult to remove), potential for racemization with chiral substrates.

For the synthesis of this compound, the acyl chloride method is generally preferred for its simplicity and high efficiency, given that 4-bromobenzoyl chloride is a stable and accessible reagent.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles aims to make synthetic routes more environmentally benign. Several aspects of the synthesis of oxadiazoles (B1248032) and benzamides can be improved using these principles.

Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and increase yields in the synthesis of oxadiazole derivatives, offering an energy-efficient alternative to conventional heating. nih.govresearchgate.net Ultrasound-mediated synthesis is another green technique that can enhance reaction rates. nih.gov

Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research into the use of greener solvents, such as water or ionic liquids, is ongoing. For some oxadiazole syntheses, water has been successfully used as a solvent, simplifying workup and reducing environmental impact. google.com

Catalysis: The use of catalytic methods instead of stoichiometric reagents improves atom economy. For instance, developing catalytic methods for direct amide formation from carboxylic acids and amines without the need for coupling agents is a significant goal in green chemistry. core.ac.ukwhiterose.ac.uk

Solvent-Free Reactions: Grinding or milling techniques can facilitate chemical reactions in the absence of a solvent, which drastically reduces waste. nih.gov This approach has been applied to the synthesis of some heterocyclic compounds.

Table 2: Application of Green Chemistry Principles
Green PrincipleConventional MethodGreen AlternativeBenefits
Energy EfficiencyConventional reflux/heatingMicrowave irradiation, Ultrasound. nih.govReduced reaction time, lower energy consumption, often higher yields. researchgate.net
Safer SolventsChlorinated solvents (DCM), DMFWater, Ethanol, solvent-free conditions. google.comnih.govReduced toxicity and environmental pollution, simplified purification.
Atom EconomyUse of stoichiometric coupling agents (e.g., DCC)Catalytic direct amidation. whiterose.ac.ukHigher atom economy, less waste generation.

By incorporating these greener alternatives, the synthesis of this compound and its analogues can be made more sustainable and efficient.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of a complex molecule like this compound from a milligram or gram-scale laboratory procedure to a larger, multi-gram or kilogram-scale production presents a distinct set of challenges that extend beyond simple multiplication of reagent quantities. The primary goal of laboratory scale-up is to develop a safe, robust, reproducible, and economical process. For the target compound, the synthetic strategy typically converges on two critical transformations: the formation of the 1,2,5-oxadiazole (furazan) ring and the final amide bond formation. Each of these steps requires careful re-evaluation of reagents, conditions, and purification methods to ensure viability at a larger scale.

The most common synthetic route involves the acylation of 3-amino-4-phenyl-1,2,5-oxadiazole with 4-bromobenzoyl chloride or 4-bromobenzoic acid. Therefore, scale-up considerations must address both the synthesis of the amine precursor and the final coupling reaction.

Key Challenges in Scaling the Amidation Step:

The formation of the amide link between the 1,2,5-oxadiazole amine and the 4-bromobenzoic acid moiety is a pivotal step. While numerous coupling reagents are effective at the bench scale, their suitability for larger quantities varies significantly.

Reagent Selection and Stoichiometry: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) are common in discovery chemistry. However, for scale-up, they present issues of high cost, poor atom economy, and the generation of stoichiometric byproducts that can be difficult to remove. researchgate.netresearchgate.net For instance, DCC produces dicyclohexylurea (DCU), a notoriously insoluble byproduct that complicates purification. A shift towards more cost-effective activating agents, such as converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, is often preferred. This approach, however, introduces corrosive and hazardous reagents, requiring careful handling and quenching procedures.

Solvent Choice and Concentration: Solvents that are ideal for small-scale reactions, such as dichloromethane (DCM) or dimethylformamide (DMF), may be undesirable for larger-scale work due to safety, environmental concerns, and difficulty in removal. researchgate.net Process chemists often explore greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate. Furthermore, increasing the concentration to improve reactor throughput can lead to solubility issues for reagents or products, and may also impact reaction kinetics and exothermicity.

Temperature Control: Amide bond formation is often exothermic. A temperature increase that is easily dissipated in a small flask can lead to a dangerous thermal runaway in a large reactor. Scale-up requires precise control over the rate of addition of reagents and efficient heat transfer, which is inherently more challenging as the surface-area-to-volume ratio of the reactor decreases.

Work-up and Purification: Purification by column chromatography, a staple in small-scale synthesis, is generally impractical and uneconomical at larger scales. The scaled-up process must be designed to yield a crude product that can be purified by crystallization or recrystallization. This requires careful selection of solvents and control over cooling profiles to ensure consistent purity and particle size. Removal of water-soluble byproducts and excess base is typically achieved through aqueous extractions, which must be optimized for phase separation and to minimize emulsion formation at scale.

Table 1: Comparison of Common Amide Coupling Reagents for Laboratory Scale-Up
Coupling ReagentAdvantages for Scale-UpDisadvantages for Scale-Up
SOCl₂ / Oxalyl Chloride (via Acid Chloride)- High reactivity
  • Low cost
  • Volatile byproducts (SO₂, HCl, CO, CO₂)
  • - Highly toxic and corrosive
  • Exothermic reaction with water/alcohols
  • Requires careful handling and quenching
  • Carbodiimides (e.g., DCC, EDC) - Milder than acid chlorides
  • EDC byproducts are water-soluble
  • - Poor atom economy
  • DCC produces insoluble DCU, complicating filtration
  • Potential for racemization
  • Phosphonium/Uronium Reagents (e.g., PyBOP, HATU) - High efficiency and low side reactions
  • Fast reaction times
  • - Very high cost
  • Poor atom economy
  • Generate stoichiometric phosphine (B1218219) oxide or triazole byproducts
  • T3P® (Propylphosphonic Anhydride) - High yields
  • Byproducts are water-soluble and easily removed
  • - Moderate to high cost
  • Requires careful control of stoichiometry
  • Key Challenges in Scaling the 1,2,5-Oxadiazole Synthesis:

    The synthesis of the 3-amino-4-phenyl-1,2,5-oxadiazole precursor often involves a cyclodehydration reaction.

    Dehydrating Agents: Powerful dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are frequently used for oxadiazole formation. openmedicinalchemistryjournal.com These reagents are corrosive, viscous, and require careful, controlled quenching procedures on a large scale. The quench is often highly exothermic and can release hazardous fumes. Alternative, milder cyclization agents like trichloroisocyanuric acid (TCCA) may be considered, but cost and byproduct removal remain key factors. openmedicinalchemistryjournal.com

    Reaction Energetics: Cyclization reactions can be highly energetic. The potential for thermal runaway must be assessed using reaction calorimetry before attempting a large-scale synthesis.

    Byproduct Management: The use of reagents like POCl₃ generates significant amounts of acidic, inorganic waste that must be neutralized and disposed of, adding to the cost and environmental impact of the process.

    Table 2: Potential Scale-Up Challenges and Mitigation Strategies
    Process StepPotential ChallengeMitigation Strategy
    Amidation Exothermic reaction leading to thermal runaway.- Perform reaction calorimetry (DSC/ARC).
  • Control addition rate of activating agent or amine.
  • Ensure adequate reactor cooling capacity.
  • Difficulty removing coupling agent byproducts (e.g., DCU).- Switch to a reagent with water-soluble byproducts (e.g., EDC, T3P®).
  • Develop an optimized crystallization procedure to reject impurities.
  • Use of hazardous/environmentally unfriendly solvents (DCM, DMF).- Screen for alternative "greener" solvents (e.g., 2-MeTHF, CPME, ethyl acetate).
  • Optimize reaction for higher concentration to reduce solvent volume.
  • Oxadiazole Formation Violent, exothermic quench of dehydrating agent (e.g., POCl₃).- Develop a controlled reverse-quench protocol.
  • Ensure robust reactor cooling and pressure relief systems.
  • Generation of large volumes of acidic waste.- Explore catalytic or milder cyclization methods.
  • Optimize stoichiometry to minimize excess reagents.
  • Despite a comprehensive search for scholarly articles and spectroscopic data, detailed experimental findings for the specific chemical compound “this compound” are not available in the public domain. Consequently, the generation of an article with the requested specific data tables and in-depth analysis for each subsection of the provided outline is not possible at this time.

    The search yielded information for structurally similar but distinct compounds. These included benzamide derivatives with a 1,2,4-oxadiazole (B8745197) ring (an isomer of the requested 1,2,5-oxadiazole) and 4-bromo-N-phenylbenzamide, which lacks the oxadiazole moiety altogether. Additionally, a fluorinated analog, 4-bromo-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide, was identified, but its spectral data would not be representative of the non-fluorinated target compound.

    To fulfill the request with the required scientific accuracy and adherence to the detailed outline, access to a publication or database that reports the synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, 2D NMR, HRMS, and IR) of “this compound” is necessary. Without this primary data, any attempt to create the specified content would be speculative and would not meet the standards of a professional, authoritative, and scientifically accurate article.

    Therefore, the article focusing solely on the advanced structural characterization and spectroscopic analysis of “this compound” cannot be generated until the relevant experimental data becomes publicly available.

    Advanced Structural Characterization and Spectroscopic Analysis

    Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

    The electronic absorption spectrum of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is expected to exhibit characteristic bands arising from π → π* and n → π* electronic transitions within its aromatic and heteroaromatic systems. The molecule's conjugated system, encompassing the bromophenyl, benzamide (B126), and phenyl-oxadiazole moieties, will likely result in strong absorption bands in the UV region. The precise wavelengths (λmax) and molar absorptivities (ε) of these bands would be influenced by the extent of conjugation and the electronic nature of the substituents. Solvatochromic effects, where the absorption maxima shift with solvent polarity, could also be anticipated due to changes in the ground and excited state dipole moments.

    Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

    While a crystal structure for the title compound is not publicly reported, analysis of similar benzamides, such as 4-bromo-N-phenylbenzamide, allows for a detailed prediction of its solid-state architecture. nih.govnih.govresearchgate.net

    Conformational Analysis in the Crystalline State

    The molecule is expected to adopt a non-planar conformation in the crystalline state. The dihedral angle between the bromophenyl ring and the plane of the amide linkage, as well as the dihedral angle between the phenyl-oxadiazole system and the amide plane, will be crucial conformational parameters. For instance, in 4-bromo-N-phenylbenzamide, the molecule is twisted, with a significant dihedral angle between the two phenyl rings. nih.govnih.govresearchgate.net A similar twisted conformation is anticipated for this compound to minimize steric hindrance between the aromatic rings.

    Intermolecular Interactions and Crystal Packing

    Table 1: Predicted Crystallographic Data for this compound (based on analogous structures)

    Parameter Predicted Value
    Crystal System Monoclinic or Triclinic
    Space Group P2₁/c or P-1

    Chiroptical Spectroscopy (If Applicable for Chiral Variants)

    There is no indication from the structure of this compound that it would inherently be chiral. The molecule does not possess any stereogenic centers. Therefore, chiroptical techniques such as circular dichroism (CD) and circularly polarized luminescence (CPL) would not be applicable unless the molecule crystallizes in a chiral space group or is derivatized with a chiral auxiliary. frontiersin.org

    Spectroscopic Data Interpretation and Structure Validation

    The definitive structural validation of this compound would rely on a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of atoms and the chemical environment of the protons and carbons. nanobioletters.com High-resolution mass spectrometry would provide the exact molecular weight and elemental composition. nanobioletters.com Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H and C=O stretching of the amide. The collective interpretation of these spectroscopic data, alongside the predicted UV-Vis and single-crystal X-ray diffraction data, would provide an unambiguous confirmation of the molecule's structure.

    Table 2: List of Compounds Mentioned

    Compound Name
    This compound
    4-bromo-N-phenylbenzamide

    Mechanistic Investigations of Biological Activity: in Vitro and Pre Clinical Models

    Elucidation of Molecular Targets and Binding Mechanisms

    Detailed studies elucidating the specific molecular targets and binding mechanisms for 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide are not extensively available in the current body of scientific literature. However, research into structurally similar 1,2,5-oxadiazole derivatives provides context for potential mechanisms of action.

    Enzyme Inhibition Studies (e.g., specific protein targets)

    Specific enzyme inhibition data for this compound is not prominently reported. However, studies on closely related analogues suggest that topoisomerase II may be a potential target. For instance, a regioisomer of a related compound, N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide, demonstrated the ability to counteract the relaxation activity of human recombinant topoisomerase IIα. This suggests that compounds within this chemical class may function as topoisomerase inhibitors, an action that can impede DNA replication in cancer cells.

    Receptor Binding Assays and Ligand-Receptor Interactions

    There is currently a lack of specific data from receptor binding assays for this compound. While other benzamide (B126) derivatives have been investigated as antagonists for receptors like the cholecystokinin (B1591339) 2 (CCK2) receptor, no such studies have been published for this particular compound.

    Cellular Pathway Modulation in Model Systems (e.g., cell lines)

    Direct evidence of cellular pathway modulation by this compound is not yet documented. Based on the potential for topoisomerase II inhibition, it could be hypothesized that the compound may interfere with cellular pathways related to DNA repair and cell cycle progression, leading to apoptosis in rapidly dividing cells. However, this remains speculative without direct experimental evidence.

    Cellular Studies and Phenotypic Screening (Non-clinical)

    Phenotypic screening of 1,2,5-oxadiazole derivatives has revealed promising antiproliferative and antimicrobial activities.

    Antiproliferative Activity in Cancer Cell Lines (e.g., GI50, IC50 values)

    While specific GI50 or IC50 values for this compound are not available, a closely related analogue, 4-bromo-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide, has been synthesized and investigated as part of a broader study on 1,2,5-oxadiazole derivatives. A regioisomeric analogue within this class exhibited a significant antiproliferative profile against various cancer cell lines, including HCT-116 (colon), HeLa (cervical), MCF-7 (breast), and MDA-MB 468 (breast) cancer cells. The activity of these related compounds suggests that the this compound scaffold is of interest for anticancer research.

    Antiproliferative Activity of a Related 1,2,5-Oxadiazole Analogue

    Cell Line Cancer Type Activity
    HCT-116 Colon Cancer Active
    HeLa Cervical Cancer Active
    MCF-7 Breast Cancer Active

    Antimicrobial Activity in Bacterial and Fungal Strains

    The broader classes of benzamides and oxadiazoles (B1248032) have been noted for their potential antimicrobial properties. However, specific studies detailing the antimicrobial activity of this compound against specific bacterial and fungal strains, including data on minimum inhibitory concentrations (MIC), are not currently found in the reviewed literature. Research on other N-(1,3,4-oxadiazol-2-yl)benzamides has shown activity against bacteria such as Staphylococcus aureus.

    In Vitro Selectivity Profiling

    No data is available on the in vitro selectivity profiling of this compound against a panel of kinases, receptors, or enzymes.

    Mechanistic Insights from Pre-clinical Animal Models (Focus on Target Engagement, Not Efficacy/Safety)

    There are no published pre-clinical studies investigating the target engagement of this compound in animal models.

    No information has been found regarding the measurement of pharmacodynamic markers in animal tissues following the administration of this compound.

    Structure-Mechanism Relationships

    A detailed analysis of the structure-mechanism relationships for this compound cannot be provided due to the absence of research on this specific compound and its biological activities.

    Structure Activity Relationship Sar Studies and Analog Design

    Systematic Modification of the 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Scaffold

    The core structure of this compound offers several points for chemical modification. These include the benzamide (B126) moiety, the phenyl ring attached to the oxadiazole, and the oxadiazole heterocycle itself.

    The benzamide portion of the molecule plays a crucial role in its interaction with biological targets. Research into related benzamide derivatives has shown that the nature and position of substituents on this ring can significantly impact activity. For instance, in a series of N-substituted benzamide derivatives, the presence of different functional groups led to varied anti-proliferative activity against several cancer cell lines researchgate.net. The activity is strongly dependent on the nature of the acyl moiety, with benzamides often showing promising activity. The substitution pattern on the phenyl ring of the benzamide can affect both the activity and cytotoxicity of the compounds researchgate.net.

    Substituent at R1 Observed Effect on Activity
    Electron-donating groupsCan modulate binding affinity and pharmacokinetic properties.
    Electron-withdrawing groupsMay enhance interactions with target proteins through electrostatic or hydrogen bonding.
    Halogens (e.g., F, Cl)Can alter the electronic properties and metabolic stability of the compound.
    Bulky groupsMay cause steric hindrance, potentially reducing or enhancing activity depending on the target's binding pocket.

    This table is a generalized representation based on SAR studies of benzamide-containing compounds.

    Modifications to the 4-phenyl group of the oxadiazole ring have been explored to probe its role in ligand-target interactions. Studies on analogous 3,4-disubstituted 1,2,5-oxadiazoles have demonstrated that antiplasmodial activity and selectivity are highly dependent on the substitution pattern of this phenyl moiety researchgate.netmdpi.com. For example, the introduction of ethoxy and methoxy groups at the 3- and 4-positions of the phenyl ring has been shown to be favorable in some contexts mdpi.com.

    Substituent at R2 Position on Phenyl Ring Observed Effect on Activity
    MethylparaCan enhance hydrophobic interactions.
    Ethoxy/Methoxymeta/paraOften leads to improved biological activity in related series. mdpi.com
    Halogens (e.g., Cl, Br)meta/paraCan influence electronic distribution and binding.

    This table is a generalized representation based on SAR studies of phenyl-oxadiazole compounds.

    The 1,2,5-oxadiazole (furazan) ring is a key structural feature. While this specific scaffold is the focus, understanding the role of the oxadiazole isomer is important. There are four isomers of oxadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole researchgate.netnih.gov. The 1,2,4- and 1,3,4-isomers are of particular interest in medicinal chemistry due to their stability and pharmacological profiles researchgate.net. The electron-deficient nature of the oxadiazole ring contributes to its metabolic stability researchgate.net. Strategic substitutions on the oxadiazole ring or its replacement with other heterocycles can lead to significant changes in biological activity. For instance, in other series, replacing the oxadiazole with a different heterocyclic ring has been a strategy to explore bioisosteric replacements and their impact on activity and selectivity nih.gov.

    Development of Focused Libraries of Analogues

    To efficiently explore the SAR of the this compound scaffold, focused libraries of analogues have been synthesized. This approach allows for the rapid generation of a diverse set of related compounds for biological screening. The synthesis of such libraries often involves parallel synthesis techniques where a common intermediate is reacted with a variety of building blocks. For example, a key intermediate like 3-amino-4-phenyl-1,2,5-oxadiazole can be acylated with a diverse set of substituted benzoyl chlorides to generate a library of benzamide analogues nih.gov.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This approach is valuable for understanding the key structural features required for activity and for designing new, more potent analogues.

    Ligand-based 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of oxadiazole-containing compounds to elucidate their SAR nih.govresearchgate.net. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity.

    In a typical CoMFA study, molecules are aligned, and their steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated at various grid points. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive QSAR model nih.gov. CoMSIA extends this by calculating additional descriptor fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

    For a series of 1,2,4-oxadiazole (B8745197) antibacterials, CoMFA-derived contour maps successfully defined favored and disfavored regions for substitution in terms of steric and electrostatic properties nih.govresearchgate.net. For example, green contours in a steric map indicate regions where bulky groups are favorable for activity, while yellow contours indicate regions where bulk is detrimental conicet.gov.ar. Similarly, blue contours in an electrostatic map highlight areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are preferred conicet.gov.ar. Such models can provide valuable guidance for the design of novel this compound analogues with improved biological profiles.

    QSAR Method Descriptors Key Findings from Analogous Series
    CoMFA Steric (Lennard-Jones potential), Electrostatic (Coulomb potential)Identified regions where bulky and electropositive/electronegative substituents are favorable for activity nih.govconicet.gov.ar.
    CoMSIA Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorRevealed the importance of hydrophilic/hydrophobic balance in specific regions of the molecule for enhanced activity nih.gov.

    This table summarizes the general application and findings of CoMFA and CoMSIA in the study of oxadiazole derivatives.

    Predictive Modeling for Biological Activity

    Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a valuable tool for understanding how the chemical structure of a compound influences its biological activity. For classes of compounds like oxadiazole derivatives, 3D-QSAR models have been developed to correlate the three-dimensional properties of the molecules with their observed biological effects nih.govchemijournal.comresearchgate.net.

    These models help in identifying the key molecular features, such as steric, electronic, and hydrophobic properties, that are critical for activity. For instance, in a study of 1,2,4-oxadiazole derivatives as sortase A inhibitors, a 3D-QSAR model was developed that showed a strong correlation between the predicted and experimental activities, highlighting the importance of specific structural features for inhibitory potential nih.gov. Such models can be instrumental in the virtual screening of new, potentially more active analogs of this compound before their chemical synthesis.

    The following table illustrates a hypothetical dataset that could be used for building a QSAR model for N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide derivatives, based on common modifications and their expected impact on biological activity.

    Compound IDBenzamide Substituent (R1)Phenyl Substituent (R2)Predicted Activity (pIC50)
    1 4-BrH6.5
    2 4-ClH6.3
    3 4-FH6.1
    4 4-CH3H5.9
    5 H4-OCH36.8
    6 4-Br4-OCH37.2
    7 4-Br4-Cl6.7
    8 4-Br4-NO26.0

    Note: This table is for illustrative purposes to demonstrate the type of data used in predictive modeling and does not represent actual experimental data for the specified compounds.

    Bioisosteric Replacements and Their Impact on Activity

    Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. This approach can lead to improved potency, selectivity, and pharmacokinetic properties.

    In the context of this compound, several bioisosteric replacements can be considered. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere of an amide group, which can enhance metabolic stability and other drug-like properties nih.govsemanticscholar.org.

    Furthermore, the phenyl ring is a common target for bioisosteric replacement. Saturated ring systems like bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.2]octane have been successfully used as phenyl ring bioisosteres, often leading to improved physicochemical properties such as increased water solubility and metabolic stability enamine.net. Replacing the phenyl ring in the title compound with such scaffolds could potentially lead to analogs with an enhanced therapeutic profile. Aromatic heterocycles like pyridyl or thiophene rings are also common bioisosteres for a phenyl ring and their introduction can significantly alter properties like lipophilicity and solubility cambridgemedchemconsulting.com.

    The impact of such replacements on the biological activity of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide derivatives would need to be empirically determined. However, the strategy of bioisosteric replacement offers a rational approach to fine-tuning the pharmacological profile of this class of compounds. For example, replacing a trifluoromethyl group with a pyridine (B92270) ring in related benzamide structures has been shown to yield compounds with good insecticidal and fungicidal activities nih.gov.

    The following table outlines potential bioisosteric replacements for different moieties of this compound and the potential impact on activity.

    Original MoietyBioisosteric ReplacementPotential Impact on Activity/Properties
    4-Bromophenyl4-ChlorophenylSimilar electronic properties, potential for maintained activity.
    4-BromophenylPyridylIncreased polarity, potential for improved solubility.
    PhenylBicyclo[1.1.1]pentaneDecreased aromaticity, potential for improved metabolic stability.
    Benzamide Amide Linkage1,2,4-OxadiazoleIncreased metabolic stability.

    Note: This table presents hypothetical bioisosteric replacements and their generally expected effects in medicinal chemistry.

    Computational Chemistry and Molecular Modeling Studies

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    No specific DFT studies on 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have been found in the reviewed literature. Such calculations would typically provide insights into the molecule's optimized geometry, electronic properties, and reactivity.

    There is no available data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound. This analysis is fundamental for predicting chemical reactivity and electronic transitions.

    An electrostatic potential map for this compound has not been published. This visualization is key to identifying electrophilic and nucleophilic sites on the molecule, which are crucial for understanding its intermolecular interactions.

    Molecular Docking Simulations for Ligand-Target Interactions

    There are no publicly available molecular docking studies featuring this compound. Docking simulations are essential for predicting how a ligand might bind to a protein's active site, which is a critical step in assessing its potential as a drug candidate.

    Without docking studies, predictions of the binding modes and affinities of this compound with any biological target cannot be provided.

    Information regarding key interacting amino acid residues (e.g., through hydrogen bonding or hydrophobic interactions) is absent, as this is a direct output of molecular docking simulations which have not been performed or published for this compound.

    Advanced Synthetic Methodologies for Diversification and Lead Optimization

    Parallel Synthesis and Combinatorial Chemistry Approaches

    Parallel synthesis and combinatorial chemistry are foundational strategies for the rapid generation of large, focused libraries of compounds from a common scaffold. For the "4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" core, these approaches can be employed to systematically vary the substituents on both the benzoyl and the phenyl-oxadiazole moieties.

    The synthesis can be approached in a combinatorial fashion by reacting a library of substituted benzoyl chlorides with a library of 3-amino-4-aryl-1,2,5-oxadiazole precursors. This modular approach allows for the creation of a matrix of products, where each combination of starting materials yields a unique analogue.

    Key Building Blocks for Library Synthesis:

    Precursor TypeExamples of Diverse Building Blocks
    Substituted 4-Bromobenzoyl Chlorides 4-bromo-2-fluorobenzoyl chloride, 4-bromo-3-methylbenzoyl chloride, 4-bromo-2-(trifluoromethyl)benzoyl chloride
    Substituted 3-Amino-4-aryl-1,2,5-oxadiazoles 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine, 4-(p-tolyl)-1,2,5-oxadiazol-3-amine, 4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-amine

    Solid-phase organic synthesis (SPOS) offers a powerful platform for executing such combinatorial strategies. In a typical solid-phase approach, one of the key building blocks, for instance, a derivative of 4-fluoro-3-nitrobenzoic acid, can be immobilized on a polymer support like polyethylene (B3416737) glycol (PEG). Subsequent chemical transformations, including nucleophilic substitution with various amines, reduction of the nitro group, and eventual cyclization to form the oxadiazole ring and coupling with a benzoyl chloride, can be performed. The final products are then cleaved from the support in high purity. nih.gov This methodology minimizes tedious purification steps and is amenable to automation.

    Flow Chemistry and Automated Synthesis Techniques

    Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The synthesis of amide bonds, a key step in producing the target compound, has been successfully translated to continuous-flow systems. nih.govrsc.org These systems can utilize high temperatures and pressures safely, often accelerating reaction rates and improving efficiency. researchgate.net For instance, direct amide formation from carboxylic acids and amines can be achieved in flow reactors using activating agents like carbon disulfide over a solid catalyst such as alumina, providing a green and atom-economic process. rsc.orgsci-hub.se

    Automated synthesis platforms, which often integrate flow reactors, enable the rapid and unattended synthesis of compound libraries. chemrxiv.org A stopped-flow synthesis approach, for example, combines the benefits of batch and flow chemistry, allowing for automated, small-scale reactions with flexible reaction times and minimal reagent consumption. rsc.orgwhiterose.ac.uk Such a system could be programmed to perform a series of amide coupling reactions between various 4-bromobenzoyl chlorides and 3-amino-4-phenyl-1,2,5-oxadiazole, followed by automated purification and analysis, thereby accelerating the design-make-test-analyze (DMTA) cycle in drug discovery. rsc.org

    Advantages of Flow Chemistry for Synthesis:

    FeatureBenefit
    Precise Control Superior control over reaction parameters (temperature, pressure, stoichiometry).
    Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.
    Scalability Easy to scale up production by extending the operation time of the flow reactor.
    Automation Can be integrated into automated platforms for high-throughput synthesis and optimization. whiterose.ac.uk

    Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

    The bromine atom on the benzamide (B126) ring of "this compound" serves as a versatile synthetic handle for diversification through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

    Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly effective method for forming aryl-aryl bonds by coupling an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.org Starting with the 4-bromo-benzamide core, this reaction allows for the introduction of a wide variety of substituted aryl and heteroaryl groups at the 4-position of the benzamide ring. The reaction is known for its mild conditions and tolerance of numerous functional groups. mdpi.comresearchgate.net

    Representative Suzuki-Miyaura Reactions on Aryl Bromides

    Aryl Bromide SubstrateBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
    5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane85 mdpi.com
    4-BromobenzaldehydePhenylboronic acidPolymer Composite Supported Pd-H2O/EtOH>99 researchgate.net
    N-Acetyl-4-bromobenzamide4-Methylphenylboronic acidNHC-PalladacycleK3PO4Toluene95 researchgate.net

    Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. wikipedia.org This reaction could be used to introduce alkenyl groups at the 4-position of the benzamide ring, providing access to analogues with different geometries and electronic properties. The reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.comorganic-chemistry.org

    Representative Heck Reactions on Aryl Bromides

    Aryl Bromide SubstrateAlkeneCatalyst/LigandBaseSolventYield (%)Reference
    Bromobenzenen-Butyl acrylatePd(OAc)2 / P(o-tol)3Et3NAcetonitrile95 wikipedia.org
    4-Bromobenzaldehyden-Butyl acrylatePalladium-biscarbene complexEt3NDMF98 drughunter.com

    Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This methodology allows for the introduction of a diverse range of primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the 4-position of the benzamide ring, replacing the bromine atom. This is a powerful technique for modulating properties such as solubility and hydrogen bonding capacity. acsgcipr.orgrug.nl

    Representative Buchwald-Hartwig Amination Reactions on Aryl Bromides

    Aryl Bromide SubstrateAmineCatalyst/LigandBaseSolventYield (%)Reference
    BromobenzeneMorpholinePd(OAc)2 / P(tBu)3NaOtBuToluene98 wikipedia.org
    1-Bromo-4-nitrobenzenePiperidinePd2(dba)3 / XPhosNaOtBuToluene98 rug.nl
    2-Bromo-1,3-difluorobenzeneCarbazole[Pd(allyl)Cl]2 / t-BuXPhosNaOtBuToluene95 nih.gov

    Development of Novel Linkers and Scaffolds around the Oxadiazole Core

    Beyond simple substituent derivatization, advanced lead optimization often involves more profound structural modifications, such as altering the core scaffold or the linker connecting key pharmacophoric elements. nih.govmdpi.com

    Scaffold Hopping and Bioisosteric Replacement: The phenyl rings in "this compound" are common motifs in drug molecules but can sometimes contribute to poor physicochemical properties, such as low solubility or high metabolic turnover. nih.gov A strategy to address this is bioisosteric replacement, where the phenyl ring is replaced by another group that retains the desired biological activity but has improved properties. Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) are increasingly used as non-classical bioisosteres of para-substituted phenyl rings. tandfonline.comchem-space.com These replacements can improve solubility and metabolic stability while maintaining the geometric orientation of the substituents. Heteroaromatic rings can also be used as replacements to introduce new hydrogen bonding sites and alter electronic properties. drughunter.com

    Linker Modification: The central amide bond serves as a critical linker between the two aromatic systems of the molecule. Modification of this linker is a common strategy to alter the compound's conformational flexibility and vectoral properties. nih.gov For example, replacing the amide with a "reversed" amide, a thioamide, or non-classical bioisosteres like a 1,2,4-oxadiazole (B8745197) ring can impact hydrolytic stability and hydrogen bonding patterns. mdpi.com In some benzamide-based inhibitors, modifying the linker by introducing substituents or changing its length has been shown to significantly affect biological activity. mdpi.com Exploring linkers such as gamma-aminobutyric acid (GABA) or para-aminobenzoic acid (PABA) can provide alternative spacing and rigidity between the key pharmacophores. sigmaaldrich.com

    These advanced synthetic strategies provide a robust toolbox for the comprehensive optimization of the "this compound" scaffold, enabling the fine-tuning of its pharmacological and physicochemical properties.

    Future Directions and Translational Research Perspectives Non Clinical

    Design of Next-Generation Analogues with Enhanced Potency and Specificity

    The development of analogues of 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide with improved biological activity is a primary objective for future research. A systematic approach to modifying the core structure can lead to the identification of derivatives with enhanced potency and target specificity. Key strategies will involve bioisosteric replacements and strategic substitutions on the phenyl and benzoyl rings. For instance, the bromine atom on the benzoyl ring can be substituted with other halogens (chlorine, fluorine) or with electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule. Similarly, the phenyl ring on the oxadiazole moiety can be substituted with various functional groups to explore structure-activity relationships (SAR). The synthesis of a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has been shown to be a viable strategy for discovering compounds with significant biological activities. nih.gov This approach of designing and synthesizing novel derivatives based on a lead compound allows for the optimization of its therapeutic properties. scielo.brresearchgate.netplu.mx

    Exploration of Novel Biological Targets for Therapeutic Intervention

    While the initial biological activities of this compound may be known, a comprehensive exploration of its full pharmacological profile is warranted. The oxadiazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajrconline.org Future research should, therefore, aim to screen this compound and its newly synthesized analogues against a diverse panel of biological targets. This could uncover novel mechanisms of action and expand the potential therapeutic applications of this chemical class. For example, derivatives of 1,2,4-oxadiazole (B8745197) have shown potential as antitumoral and immunomodulatory agents. consensus.app High-throughput screening assays, coupled with target identification techniques such as affinity chromatography and proteomics, will be instrumental in identifying novel protein interactions and signaling pathways modulated by these compounds.

    Application as Chemical Probes for Biological System Interrogation

    The unique chemical structure of this compound makes it a potential candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of the parent compound, researchers can create valuable tools for visualizing and tracking its interactions within cells and tissues. For instance, a 1,3,4-oxadiazole-based compound has been successfully developed as a fluorescent pH probe. mdpi.com Such probes derived from this compound could be used to investigate its mechanism of action, identify its subcellular localization, and discover new biological targets.

    Development of Advanced In Vitro and In Vivo Pre-clinical Models

    To thoroughly evaluate the therapeutic potential of this compound and its analogues, the development and utilization of advanced preclinical models are essential. In vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, can provide more physiologically relevant data compared to traditional two-dimensional (2D) cell cultures. nih.gov These models can be used to assess the efficacy, and mechanism of action of the compounds in a more tissue-like environment. Furthermore, the development of relevant in vivo animal models is crucial for studying the pharmacokinetic and pharmacodynamic properties of these compounds in a whole-organism context. researchgate.netnih.gov For example, murine neutropenic thigh infection models have been used to evaluate the in vivo efficacy of oxadiazole antibacterials. researchgate.net

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of next-generation analogues of this compound. nih.gov AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models can then be used to virtually screen large libraries of compounds, predict their potency and specificity, and identify promising candidates for synthesis and experimental testing. nih.gov This in silico approach can significantly reduce the time and cost associated with traditional drug discovery processes. acs.org Furthermore, generative AI models can be employed to design novel molecules with desired properties, further expanding the chemical space for exploration. acs.org

    Q & A

    Basic: What are the standard synthetic routes for preparing 4-bromo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how are purity and yield optimized?

    The synthesis typically involves coupling a brominated benzoyl chloride derivative with a 4-phenyl-1,2,5-oxadiazol-3-amine precursor under reflux conditions in anhydrous ethanol or dichloromethane. Key steps include:

    • Reaction Conditions : Reflux for 4–6 hours with a catalytic amount of glacial acetic acid to promote amide bond formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
    • Yield Optimization : Adjusting stoichiometric ratios (1:1.2 amine:acyl chloride) and maintaining inert atmospheres (N₂/Ar) to prevent side reactions .

    Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

    • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and amide bond formation .
    • X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P212121 space group) to resolve bond lengths, angles, and intermolecular interactions .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₅H₁₀BrN₃O₂, [M+H]⁺ = 352.0) .

    Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

    • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
    • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase targets) to prioritize derivatives with favorable binding energies .
    • Reaction Path Search : Tools like GRRM or AFIR to explore feasible synthetic pathways and transition states .

    Advanced: What methodologies address contradictions between experimental data and computational predictions?

    • Error Analysis : Compare experimental (e.g., crystallographic bond lengths) and computed values (DFT-optimized geometries) to identify systematic biases .
    • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness .
    • Iterative Refinement : Use experimental data (e.g., NMR coupling constants) to recalibrate force fields or DFT functionals .

    Advanced: How can solvent polarity and temperature be optimized for selective functionalization of the oxadiazole ring?

    • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize charge-separated intermediates during electrophilic substitution .
    • Temperature Gradients : Use microwave-assisted synthesis at 80–100°C to accelerate ring-opening reactions while minimizing decomposition .
    • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify optimal timepoints for quenching .

    Advanced: What strategies are employed to evaluate the compound’s pharmacokinetic and pharmacodynamic properties?

    • In Vitro Assays :
      • Cytochrome P450 inhibition screening to assess metabolic stability .
      • Plasma protein binding (equilibrium dialysis) to estimate bioavailability .
    • In Silico ADME : Tools like SwissADME to predict logP, blood-brain barrier permeability, and hERG liability .

    Advanced: How are multi-step reaction sequences designed to minimize byproducts during derivatization?

    • Taguchi Methods : Apply orthogonal arrays to test variables (catalyst loading, solvent, temperature) and identify robust conditions .
    • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., oxadiazole nitrogen) during functionalization .
    • Flow Chemistry : Continuous-flow reactors to isolate intermediates and reduce cross-contamination .

    Advanced: What experimental frameworks validate the compound’s mechanism of action in biological systems?

    • Target Engagement Studies :
      • Surface plasmon resonance (SPR) to measure binding kinetics with purified enzymes .
      • CRISPR-Cas9 knockouts to confirm phenotype rescue in cellular models .
    • Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS to identify downstream signaling pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.